2-(4-Chlorophenoxy)ethyl carbonochloridate
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Overview
Description
2-(4-Chlorophenoxy)ethyl carbonochloridate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of chloroformic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often utilized in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Chlorophenoxy)ethyl carbonochloridate can be synthesized through the reaction of 2-(4-chlorophenoxy)ethanol with phosgene. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(4-Chlorophenoxy)ethanol+Phosgene→2-(4-Chlorophenoxy)ethyl carbonochloridate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and to handle the toxic nature of phosgene safely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)ethyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-chlorophenoxy)ethanol and hydrochloric acid.
Reduction: It can be reduced to 2-(4-chlorophenoxy)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate temperatures.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Carbamates, esters, and thiocarbamates.
Hydrolysis: 2-(4-Chlorophenoxy)ethanol and hydrochloric acid.
Reduction: 2-(4-Chlorophenoxy)ethanol.
Scientific Research Applications
2-(4-Chlorophenoxy)ethyl carbonochloridate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of carbamates and esters.
Biology: In the synthesis of biologically active molecules and as a protecting group for functional groups in peptide synthesis.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)ethyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon in the carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroformate: Similar in structure but with an ethyl group instead of the 2-(4-chlorophenoxy) group.
Chloroethyl chloroformate: Contains a chloroethyl group instead of the 2-(4-chlorophenoxy) group.
Uniqueness
2-(4-Chlorophenoxy)ethyl carbonochloridate is unique due to the presence of the 4-chlorophenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of compounds where the 4-chlorophenoxy moiety is desired.
Properties
CAS No. |
34743-80-1 |
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Molecular Formula |
C9H8Cl2O3 |
Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)ethyl carbonochloridate |
InChI |
InChI=1S/C9H8Cl2O3/c10-7-1-3-8(4-2-7)13-5-6-14-9(11)12/h1-4H,5-6H2 |
InChI Key |
VPOCDFOCHJXMFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOC(=O)Cl)Cl |
Origin of Product |
United States |
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